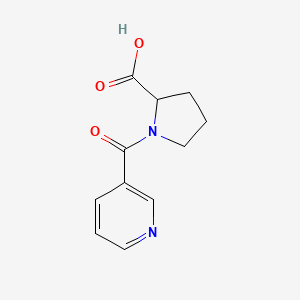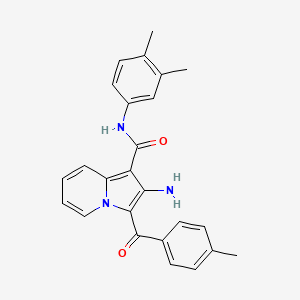
1-(3-吡啶甲酰基)脯氨酸
描述
1-(3-Pyridinylcarbonyl)proline is a chemical compound with the molecular formula C11H12N2O4 . It is also known by its synonyms 1-(3-Pyridinylcarbonyl)proline and L-Proline, 1-[(1,2-dihydro-2-oxo-3-pyridinyl)carbonyl]- .
Synthesis Analysis
The synthesis of proline and its derivatives has been a subject of interest in many studies. For instance, proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions . Another study discusses the chemical syntheses of 3-substituted proline chimeras, which are potential tools for peptide syntheses and structure-activity relationship (SAR) studies .Molecular Structure Analysis
The molecular structure of 1-(3-Pyridinylcarbonyl)proline is characterized by a pyrrolidine ring, which restricts the flexibility of Φ and ψ peptide backbone dihedral angles . This unique structure allows proline to stabilize peptide secondary structures such as β-turns or polyproline helices .Chemical Reactions Analysis
Proline and its derivatives participate in various chemical reactions. For example, the reaction of pyrrolidine with the carbonyl donor can give an enamine that could proceed reaction with the re-face of the aldehydes to give the iminium ion . This reaction is part of the mechanism of proline-based reactions .科学研究应用
合成和分子识别
Testa 等人(2018 年)对 3-氟-4-羟脯氨酸的研究证明了脯氨酸的羟基化和氟化在改变生物系统分子识别中的重要性。这项研究重点介绍了脯氨酸衍生物的合成及其在靶向蛋白降解中的应用,展示了识别脯氨酸含有分子所必需的分子特性,即冯·希佩尔-林道 (VHL) E3 连接酶。对脯氨酸的此类修饰,如 1-(3-吡啶甲酰基)脯氨酸中的修饰,强调了在肽和肽模拟配体中创建生物等排体取代物的潜力,这对于药物发现和药物化学至关重要 (Testa 等人,2018 年)。
脯氨酸衍生物的化学合成
Affron、Davis 和 Bull(2014 年)关于通过钯催化的定向 C(sp3)-H 芳基化区域和立体选择性合成 C-3 官能化脯氨酸衍生物的工作阐明了脯氨酸的化学多功能性。这项研究不仅推进了脯氨酸衍生物的合成方法,而且还开辟了在药物发现中探索新型基于脯氨酸的片段的途径。在未活化的 3 位直接官能化脯氨酸的能力提供了顺式-2,3-二取代吡咯烷,突出了脯氨酸衍生物可实现的结构多样性 (Affron 等人,2014 年)。
结构和构象分析
Jeannotte 和 Lubell(2004 年)对模型 β-转角中 Δ3-稠合芳基脯氨酸的合成和构象分析的研究表明了脯氨酸衍生物在研究肽构效关系中的重要性。通过比较含有脯氨酸和吡咯脯氨酸的肽的构象,这项研究提供了对脯氨酸衍生物如何作为模型肽中的保守替代物并最小程度地影响二级结构的见解 (Jeannotte 和 Lubell,2004 年)。
在肽合成和药物发现中的应用
Mothes 等人(2013 年)回顾了 3-取代脯氨酸嵌合物的开发,重点关注它们的化学合成及其对肽结构的影响。这篇综合综述强调了脯氨酸类似物的作用,包括与 1-(3-吡啶甲酰基)脯氨酸相似的类似物,在稳定肽二级结构及其在生物活性肽和二级结构模拟物的合成中的潜在用途 (Mothes 等人,2013 年)。
构象依赖性研究和生物能量学
Hadidi 等人(2021 年)探索了脯氨酸中的构象依赖性真空紫外光动力学和手性不对称性,提供了对脯氨酸结构特性及其在生物能量学和应激反应中的作用的深刻理解。此类研究提供了对脯氨酸及其衍生物如何通过其独特的构象对生物过程和生物体中的应激适应做出贡献的基本理解 (Hadidi 等人,2021 年)。
作用机制
Target of Action
The primary target of 1-(3-Pyridinylcarbonyl)proline is the enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR) . This enzyme plays a crucial role in proline biosynthesis, a process that is central to the unique metabolism of cancer cells . PYCR catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline .
Mode of Action
It is known that proline, a molecule closely related to 1-(3-pyridinylcarbonyl)proline, can act as a bifunctional organocatalyst . It can catalyze reactions with high stereoselectivity , suggesting that 1-(3-Pyridinylcarbonyl)proline might interact with its targets in a similar manner.
Biochemical Pathways
The compound is involved in the proline metabolic cycle . This cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . The cycling of proline and Δ1-pyrroline-5-carboxylate through the proline cycle is a key feature of this process .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
It is known that proline metabolism, which 1-(3-pyridinylcarbonyl)proline is likely involved in, plays a central role in the metabolic shift that occurs in cancer cells . Certain enzymes of proline metabolism have emerged as potential cancer therapy targets .
Action Environment
The action of 1-(3-Pyridinylcarbonyl)proline is likely influenced by various environmental factors. For instance, it is known that stressful environments result in an overproduction of proline in plants, which imparts stress tolerance by maintaining cell turgor or osmotic balance, stabilizing membranes, and bringing concentrations of reactive oxygen species within normal ranges . Similar mechanisms might be at play in the action of 1-(3-Pyridinylcarbonyl)proline.
未来方向
The future directions of research on 1-(3-Pyridinylcarbonyl)proline and related compounds could involve further investigation of their roles in biological processes and potential applications in medical treatments . For instance, proline metabolism features prominently in the unique metabolism of cancer cells, and certain enzymes of proline metabolism have emerged as potential cancer therapy targets .
属性
IUPAC Name |
1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-3-1-5-12-7-8)13-6-2-4-9(13)11(15)16/h1,3,5,7,9H,2,4,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHACSPGAMLSZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridinylcarbonyl)proline | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)

![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)
![methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2896454.png)
![N-[4-(acetylamino)phenyl]-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2896456.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2896457.png)

![N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2896461.png)